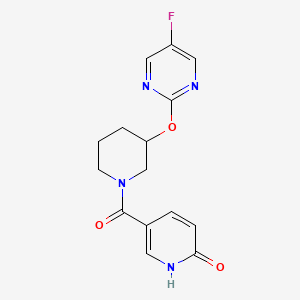
5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluoropyrimidine moiety, a piperidine ring, and a pyridinone core, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluoropyrimidine moiety:
Piperidine ring formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling reactions: The fluoropyrimidine and piperidine intermediates are coupled using suitable coupling agents to form the desired compound.
Final cyclization: The final step involves the cyclization of the coupled intermediate to form the pyridinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
化学反应分析
Types of Reactions
5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学研究应用
5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may enhance binding affinity to these targets, while the piperidine and pyridinone cores contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
5-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.
5-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure with a bromine atom instead of fluorine.
5-(3-((5-iodopyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one imparts unique chemical properties, such as increased electronegativity and stability, compared to its halogenated analogs. This makes it particularly valuable in applications requiring high reactivity and specificity.
属性
IUPAC Name |
5-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O3/c16-11-7-18-15(19-8-11)23-12-2-1-5-20(9-12)14(22)10-3-4-13(21)17-6-10/h3-4,6-8,12H,1-2,5,9H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDXWTDRJDNHPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














